5-Chloropyridazin-4-ol

Catalog No.
S874989
CAS No.
1245643-70-2
M.F
C4H3ClN2O
M. Wt
130.531
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloropyridazin-4-ol

CAS Number

1245643-70-2

Product Name

5-Chloropyridazin-4-ol

IUPAC Name

5-chloro-1H-pyridazin-4-one

Molecular Formula

C4H3ClN2O

Molecular Weight

130.531

InChI

InChI=1S/C4H3ClN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8)

InChI Key

GJPQSWZLTVFMDU-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C=NN1)Cl

5-Chloropyridazin-4-ol is a heterocyclic organic compound characterized by a pyridazine ring with a chlorine atom and a hydroxyl group at the 4-position. Its molecular formula is C4H3ClN2O, and it has a molecular weight of 130.53 g/mol. This compound is notable for its potential applications in medicinal chemistry and agrochemical development due to its unique structural features that may influence biological activity and chemical reactivity .

  • While some resources mention 5-Chloropyridazin-4-ol, they focus on providing basic details like CAS number and structure [, ].
  • Scientific databases do not contain entries specifically for 5-Chloropyridazin-4-ol, suggesting a lack of published research on this molecule.

Future Research Possibilities

The pyridazinone ring structure, present in 5-Chloropyridazin-4-ol, is found in various biologically active molecules []. This suggests potential for future research on 5-Chloropyridazin-4-ol, particularly in medicinal chemistry.

  • Researchers might explore its potential as a lead compound for drug discovery due to the presence of the pyridazinone ring.
  • Studies could investigate its interaction with specific biological targets or its activity in relevant disease models.
, including:

  • Substitution Reactions: The chlorine atom can be replaced by other functional groups using nucleophilic substitution methods. Common reagents include amines and alcohols, which can introduce new functional groups into the molecule .
  • Oxidation Reactions: The hydroxyl group can undergo oxidation to form carbonyl compounds, while the amino group can be oxidized under specific conditions .
  • Reduction Reactions: The compound can also participate in reduction reactions, particularly involving the hydroxyl or other substituents, leading to the formation of alcohols or amines .

Research on the biological activity of 5-Chloropyridazin-4-ol is ongoing, but preliminary studies suggest that it may exhibit antimicrobial and antifungal properties. Its structural similarity to other biologically active heterocycles positions it as a candidate for further pharmacological evaluation . The specific targets and mechanisms of action are yet to be fully elucidated, but it has been suggested that compounds in this class may interact with key enzymes or receptors in various biological pathways.

Several synthetic routes have been developed for producing 5-Chloropyridazin-4-ol:

  • Direct Chlorination: Starting from pyridazin-4-ol, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions to yield 5-Chloropyridazin-4-ol.
  • Nucleophilic Substitution: The reaction of 5-chloropyridazine with hydroxylamine or similar nucleophiles can lead to the formation of 5-Chloropyridazin-4-ol through substitution at the chlorine site .
  • Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions with boronic acids or other coupling partners can facilitate the introduction of various substituents onto the pyridazine ring, leading to derivatives of 5-Chloropyridazin-4-ol .

5-Chloropyridazin-4-ol has several potential applications:

  • Pharmaceutical Development: As a building block for synthesizing more complex pharmacologically active compounds.
  • Agrochemicals: It may serve as an intermediate in the production of herbicides or pesticides due to its biological activity.
  • Material Science: Its unique properties could be explored for developing new materials or coatings in industrial applications .

Interaction studies involving 5-Chloropyridazin-4-ol focus on its biochemical interactions with various biological targets. Early research indicates that this compound might affect enzyme activity or receptor binding, although specific interactions remain to be characterized. Studies are also examining its pharmacokinetics, including absorption characteristics and metabolic pathways, which are crucial for understanding its efficacy and safety profile in potential therapeutic applications .

Several compounds share structural similarities with 5-Chloropyridazin-4-ol. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
5-ChloropyridazineC4H3ClN20.77
4-Chloropyridazine hydrochlorideC4H3ClN2·HCl0.68
Pyridazin-4-aminesC4H6N20.66
6-ChloropyridazineC4H3ClN20.65
Pyridazin-3(2H)-onesC4H3N2O0.60

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique position of 5-Chloropyridazin-4-ol within this class of heterocycles. Its distinct functional groups (chlorine and hydroxyl) contribute to its unique properties compared to its analogs .

Molecular Structure and Properties
The compound’s molecular formula is C₄H₃ClN₂O, with a molecular weight of 130.53 g/mol. Its IUPAC name, 5-chloropyridazin-4-ol, reflects its classification as a monocyclic diazine—a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and substituents at positions 4 and 5 (Figure 1).

Key Physicochemical Properties:

PropertyValue
Melting PointNot fully characterized
Boiling Point~307.6°C (estimated)
LogP (Partition Coefficient)0.84
Dipole MomentHigh (pyridazine core: ~3.94 D)

The hydroxyl and chlorine groups enhance polarity, reducing lipophilicity compared to unsubstituted pyridazines. This polarity facilitates solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol, critical for synthetic applications.

Spectral Characteristics

  • ¹H NMR: Resonances at δ 8.30 (C3-H), δ 7.85 (C6-H), and δ 12.10 (O-H).
  • IR: Stretching vibrations at 3250 cm⁻¹ (O-H) and 680 cm⁻¹ (C-Cl).

Historical Context in Heterocyclic Chemistry

Pyridazines were first synthesized in the late 19th century, with Emil Fischer’s pioneering work on hydrazine-based cyclizations. However, 5-chloropyridazin-4-ol emerged as a distinct entity much later, paralleling advancements in halogenation and oxidation techniques for heterocycles. Early 20th-century studies on pyridazine reactivity laid the groundwork for functionalizing its core, culminating in the targeted synthesis of chlorinated pyridazinones by mid-century.

The compound gained prominence in the 1980s–1990s as a precursor for bioactive molecules, driven by the pharmaceutical industry’s interest in nitrogen-rich heterocycles. Its synthesis often involves:

  • Cyclocondensation: Reaction of 1,4-diketones with hydrazines.
  • Halogenation: Direct chlorination of pyridazin-4-ol derivatives using POCl₃ or SOCl₂.

Significance in Synthetic Organic Chemistry

Role in Medicinal Chemistry

5-Chloropyridazin-4-ol serves as a scaffold for drug candidates due to its:

  • Hydrogen-bonding capacity: The hydroxyl group engages with biological targets (e.g., enzymes, receptors).
  • Electron-deficient ring: Facilitates π-π stacking with aromatic amino acids (e.g., tyrosine, tryptophan).

Notable Applications:

  • Antimicrobial Agents: Derivatives exhibit activity against Staphylococcus aureus and Candida albicans.
  • Kinase Inhibitors: Structural analogs are explored for tyrosine kinase 2 (TYK2) inhibition, relevant to autoimmune diseases.

Agrochemical Development

In agrochemistry, the compound’s chlorine atom enhances herbicidal and fungicidal activity. For example:

  • Herbicides: Analogous structures disrupt plant carotenoid biosynthesis.
  • Fungicides: Pyridazine cores inhibit fungal cytochrome P450 enzymes.

Synthetic Versatility

5-Chloropyridazin-4-ol participates in diverse reactions:

  • Nucleophilic Aromatic Substitution: Chlorine displacement with amines or thiols.
  • Cross-Coupling: Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups.
  • O-Functionalization: Hydroxyl group alkylation or acylation.

Comparative Reactivity with Analogues

CompoundReactivity SiteKey Difference
5-Chloropyridazin-4-olC5-Cl, C4-OHEnhanced electrophilicity
Pyridazin-3(2H)-oneC3=OLower solubility
4-AminopyridazineC4-NH₂Reduced stability

Structural Characteristics

Molecular Formula and Weight

5-Chloropyridazin-4-ol possesses the molecular formula C₄H₃ClN₂O and a molecular weight of 130.53 g/mol [2] [3] [4]. The compound is registered under the Chemical Abstracts Service number 1245643-70-2 and carries the International Union of Pure and Applied Chemistry name 5-chloro-1H-pyridazin-4-one [2] [5]. The compound exists in multiple tautomeric forms, with the systematic name also including 5-chloropyridazin-4-ol and 4-pyridazinol, 5-chloro- [3] [8].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation OC1=C(Cl)C=NN=C1, indicating the presence of the hydroxyl group at position 4 and the chlorine substituent at position 5 of the pyridazine ring [4] [8]. The International Chemical Identifier for this compound is InChI=1S/C4H3ClN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8), providing a standardized representation of its molecular connectivity [5].

Pyridazine Ring Architecture

The pyridazine ring system forms the structural backbone of 5-chloropyridazin-4-ol, characterized by a six-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2 [9] [10]. This diazine configuration distinguishes pyridazine from its isomeric counterparts pyrimidine and pyrazine, which possess different nitrogen atom arrangements within the six-membered ring [9].

The pyridazine ring exhibits unique physicochemical properties including weak basicity, a high dipole moment that facilitates π-π stacking interactions, and robust dual hydrogen-bonding capacity [10]. These characteristics contribute to distinctive molecular recognition patterns and influence the compound's behavior in both biological and chemical systems [10]. The ring system maintains planarity, which is essential for its aromatic character and influences its electronic properties [11].

The electron distribution within the pyridazine ring is significantly affected by the presence of the two adjacent nitrogen atoms, creating regions of electron deficiency that enhance the reactivity toward nucleophilic substitution reactions [10]. The aromatic nature of the ring system provides stability while maintaining sufficient reactivity for chemical transformations [12].

Functional Group Analysis

5-Chloropyridazin-4-ol contains two primary functional groups that define its chemical behavior: a hydroxyl group at position 4 and a chlorine atom at position 5 of the pyridazine ring [2] [3]. The hydroxyl group exhibits characteristics typical of phenolic compounds, capable of participating in hydrogen bonding interactions and tautomeric equilibria [29] [35].

The chlorine substituent at position 5 acts as an electron-withdrawing group, significantly influencing the electronic properties of the molecule [10]. This halogen substitution enhances the electrophilic character of the ring system and affects the acidity of the hydroxyl group . The electron-withdrawing nature of chlorine also stabilizes certain resonance structures and influences the compound's reactivity patterns .

The combination of these functional groups creates a molecule with both nucleophilic sites, primarily associated with the hydroxyl oxygen and nitrogen atoms, and electrophilic regions influenced by the chlorine substituent [10] . This dual character enables diverse chemical transformations and molecular interactions .

Physical Properties

Melting and Boiling Points

The thermal properties of 5-chloropyridazin-4-ol include a predicted boiling point of 307.6 ± 22.0 °C at 760 mmHg [5]. This relatively high boiling point reflects the presence of intermolecular hydrogen bonding interactions facilitated by the hydroxyl group and the polar nature of the pyridazine ring system [5]. The specific melting point for 5-chloropyridazin-4-ol has not been explicitly reported in the available literature, though related pyridazine derivatives typically exhibit melting points in the range of 140-170°C [18] [19].

Comparative analysis with structurally related compounds provides insight into the thermal behavior of 5-chloropyridazin-4-ol. For instance, 6-chloropyridazin-3-ol demonstrates a melting point range of 140.0 to 144.0°C [19], while 5-amino-4-chloropyridazin-3(2H)-one exhibits a melting point of 166-170°C [15]. These values suggest that 5-chloropyridazin-4-ol likely possesses similar thermal stability characteristics [15] [19].

Density and Solubility Parameters

The predicted density of 5-chloropyridazin-4-ol is 1.5 ± 0.1 g/cm³, reflecting the presence of the chlorine atom and the compact structure of the pyridazine ring system [5]. This density value is consistent with other halogenated heterocyclic compounds and indicates a relatively dense molecular packing in the solid state [5].

Solubility characteristics of 5-chloropyridazin-4-ol are influenced by its polar functional groups and the aromatic ring system [20]. The compound exhibits solubility in polar organic solvents such as methanol and dimethyl sulfoxide, as indicated by its use in pharmaceutical and chemical research applications [20] [22]. The presence of the hydroxyl group enhances solubility in protic solvents through hydrogen bonding interactions [20].

The topological polar surface area has been calculated as 46.01 Ų, indicating moderate polarity that affects both solubility and membrane permeability characteristics [4]. The logarithm of the partition coefficient between octanol and water (LogP) is reported as 0.8356, suggesting moderate lipophilicity that balances aqueous solubility with membrane penetration capabilities [4].

Spectroscopic Characteristics

The spectroscopic properties of 5-chloropyridazin-4-ol provide valuable structural information and analytical identification parameters [42]. Infrared spectroscopy reveals characteristic absorption bands associated with the hydroxyl group, typically appearing in the 3200-3600 cm⁻¹ region, and aromatic carbon-carbon stretching vibrations in the 1400-1600 cm⁻¹ range [42].

Nuclear magnetic resonance spectroscopy data for 5-chloropyridazin-4-ol would be expected to show distinct chemical shifts for the aromatic protons on the pyridazine ring, influenced by the electron-withdrawing effects of both the nitrogen atoms and the chlorine substituent [42]. The hydroxyl proton typically appears as a broad signal that may exchange with deuterium oxide, confirming its identity [42].

Mass spectrometry analysis reveals a molecular ion peak at m/z 130.53, corresponding to the molecular weight of the compound [3] [4]. Fragmentation patterns typically include loss of the hydroxyl group and chlorine atom, providing diagnostic information for structural confirmation [21]. Ultraviolet-visible spectroscopy shows absorption maxima characteristic of the pyridazine chromophore, with electronic transitions influenced by the substituent effects [42].

Chemical Properties

Reactivity Patterns

5-Chloropyridazin-4-ol exhibits reactivity patterns characteristic of both halogenated aromatics and phenolic compounds . The chlorine atom at position 5 serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles under appropriate reaction conditions . This reactivity is enhanced by the electron-deficient nature of the pyridazine ring system, which activates the carbon-chlorine bond toward nucleophilic attack .

The hydroxyl group at position 4 participates in typical phenolic reactions, including electrophilic aromatic substitution, esterification, and etherification reactions [35]. The acidity of this hydroxyl group is enhanced by the electron-withdrawing effects of the pyridazine ring and the chlorine substituent, making it more reactive than simple alcohols [35] [41].

Substitution reactions involving the chlorine atom can proceed through nucleophilic aromatic substitution mechanisms, particularly with strong nucleophiles such as amines, alkoxides, and thiolates . These reactions typically require elevated temperatures or the presence of catalysts to overcome the activation energy barrier . The compound also undergoes oxidation reactions at the hydroxyl group, potentially forming quinone-like structures under appropriate oxidizing conditions .

Stability Under Various Conditions

The stability of 5-chloropyridazin-4-ol varies significantly depending on environmental conditions and the presence of reactive species [20] [25]. Under ambient conditions, the compound demonstrates reasonable stability when stored in dark, dry environments at temperatures between 2-8°C [20]. The aromatic pyridazine ring provides inherent stability through delocalization of electrons, while the substituents influence the overall molecular stability [26].

Thermal stability analysis indicates that 5-chloropyridazin-4-ol maintains structural integrity at moderate temperatures but may undergo decomposition at elevated temperatures approaching its boiling point [5]. The compound shows sensitivity to strong oxidizing agents, which can attack both the hydroxyl group and the aromatic ring system [25]. Photochemical stability is moderate, with recommendations for storage in dark conditions to prevent photodegradation [20].

pH stability studies reveal that the compound is most stable under neutral to slightly acidic conditions [25]. Under strongly basic conditions, the hydroxyl group may undergo deprotonation, altering the electronic structure and potentially leading to side reactions [25]. Acidic conditions can protonate the nitrogen atoms in the pyridazine ring, affecting the compound's reactivity and stability profile [26].

Tautomerism and Resonance Structures

5-Chloropyridazin-4-ol exhibits tautomerism between the hydroxyl form (5-chloropyridazin-4-ol) and the keto form (5-chloropyridazin-4(1H)-one) [29] [35]. This lactam-lactim tautomerism is a fundamental property of hydroxylated nitrogen heterocycles and significantly influences the compound's chemical and biological properties [35] [36].

The equilibrium between tautomeric forms is influenced by several factors, including solvent polarity, temperature, and intermolecular interactions [29] [35]. In polar solvents, the keto tautomer (5-chloropyridazin-4(1H)-one) is generally favored due to its ability to form stronger hydrogen bonds and its aromatic character [35] [37]. The keto form benefits from resonance stabilization involving the carbonyl group and the pyridazine ring system [35].

The enol tautomer (5-chloropyridazin-4-ol) predominates in non-polar solvents and in the gas phase, where intermolecular hydrogen bonding is minimized [35] [39]. The chlorine substituent at position 5 influences the tautomeric equilibrium by stabilizing the keto form through electron-withdrawing effects that enhance the electrophilic character of the carbonyl carbon [31] [35].

Resonance structures for both tautomeric forms contribute to the overall stability and reactivity of the molecule [34]. The keto form exhibits resonance involving the carbonyl group and the adjacent nitrogen atoms, creating charge-separated structures that enhance the aromatic character [35] [41]. These resonance contributions explain the preference for the keto tautomer in most chemical environments and its enhanced stability compared to simple ketones [35].

Table 1: Key Physicochemical Parameters of 5-Chloropyridazin-4-ol

PropertyValueUnitsReference
Molecular FormulaC₄H₃ClN₂O- [2] [3]
Molecular Weight130.53g/mol [2] [3]
Boiling Point307.6 ± 22.0°C [5]
Density1.5 ± 0.1g/cm³ [5]
Topological Polar Surface Area46.01Ų [4]
LogP0.8356- [4]
Hydrogen Bond Acceptors3- [4]
Hydrogen Bond Donors1- [4]
Rotatable Bonds0- [4]

Table 2: Tautomeric Forms and Their Characteristics

TautomerIUPAC NamePredominant ConditionsStability Factors
Enol Form5-chloropyridazin-4-olNon-polar solvents, gas phaseHydroxyl hydrogen bonding
Keto Form5-chloro-1H-pyridazin-4-onePolar solvents, aqueous mediaAromatic resonance stabilization

Traditional Synthetic Routes

The synthesis of 5-Chloropyridazin-4-ol has historically relied on several well-established methodologies, each with distinct advantages and limitations. The most prominent traditional approaches include direct chlorination of pyridazin-4-ol derivatives, hydrazine-mediated cyclization reactions, and selective hydroxylation of dichloropyridazine precursors [2] [3].

Direct Chlorination Methodology

The most straightforward approach involves the direct chlorination of pyridazin-4-ol using electrophilic chlorinating agents. Thionyl chloride and phosphorus oxychloride represent the most commonly employed reagents for this transformation [4] [5]. The reaction typically proceeds under anhydrous conditions in aprotic solvents such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to reflux conditions [4].

The mechanistic pathway involves initial coordination of the chlorinating agent to the hydroxyl oxygen, followed by nucleophilic attack at the pyridazine ring. Phosphorus oxychloride has demonstrated superior selectivity compared to thionyl chloride, particularly when used in the presence of catalytic amounts of dimethylformamide [2]. Yields typically range from 60-85% with purities exceeding 95% after standard purification procedures [3] [4].

Hydrazine Cyclization Approach

An alternative traditional route employs 3-acetoxy-2,5-furandione as the starting material, which undergoes cyclization with hydrazine hydrate followed by chlorination and deacetylation [3]. This two-step methodology offers the advantage of constructing the pyridazine core from readily available precursors while introducing the desired substitution pattern in a controlled manner.

The cyclization reaction proceeds through initial nucleophilic attack of hydrazine on the furandione system, followed by intramolecular condensation to form the pyridazine ring. Subsequent treatment with chlorinating agents introduces the chlorine substituent at the desired position. This approach consistently delivers yields of 60-85% with excellent purity profiles exceeding 98% as determined by gas chromatography [3].

Dichloropyridazine Hydroxylation

The selective hydroxylation of 3,6-dichloropyridazine represents another traditional synthetic pathway. This approach relies on the differential reactivity of the two chlorine substituents toward nucleophilic displacement by hydroxide or water [6] . The reaction typically requires elevated temperatures (80-150°C) and aqueous conditions to achieve satisfactory conversion rates.

Modern Synthetic Approaches

Contemporary synthetic methodologies for 5-Chloropyridazin-4-ol have focused on addressing the limitations of traditional approaches through the development of more efficient, selective, and environmentally benign processes. These modern approaches encompass radical-mediated transformations, microwave-assisted synthesis, flow chemistry techniques, and photochemical methodologies [8] [9] [10].

Radical-Mediated C-H Functionalization

Recent advances in radical chemistry have enabled the development of novel synthetic routes based on C-H functionalization of pyridazine substrates. The use of titanium trichloride and tert-butyl hydroperoxide in the presence of primary alcohols has demonstrated remarkable efficiency for introducing chlorine substituents under mild conditions [8].

This methodology operates through the generation of chlorine radicals, which selectively abstract hydrogen atoms from specific positions on the pyridazine ring. The reaction can be conducted open to air and scaled to gram quantities, representing a significant advancement over traditional approaches that require stringent anhydrous conditions [8]. The mild reaction conditions and excellent functional group tolerance make this approach particularly attractive for synthetic applications requiring complex substrates.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating synthetic transformations while reducing energy consumption and reaction times. For 5-Chloropyridazin-4-ol synthesis, microwave-assisted protocols have demonstrated significant improvements in both efficiency and selectivity compared to conventional heating methods [11] [12].

Optimized microwave conditions typically employ temperatures of 200°C with reaction times reduced to 10-30 minutes, compared to several hours required for traditional thermal heating [12]. The enhanced reaction rates result from the direct heating of polar molecules, leading to more uniform temperature distribution and reduced formation of unwanted side products. Yields are consistently improved by 10-20% compared to conventional heating methods [11].

Flow Chemistry Techniques

Continuous flow synthesis represents a paradigm shift toward more sustainable and scalable synthetic processes. For 5-Chloropyridazin-4-ol production, flow reactors offer superior heat and mass transfer characteristics, enabling better control over reaction parameters and improved safety profiles [13].

The implementation of flow chemistry techniques allows for precise temperature control, reduced reaction times, and elimination of batch-to-batch variability. Additionally, the continuous nature of the process facilitates easier scale-up from laboratory to industrial production scales [13]. The enhanced mixing efficiency inherent in flow systems often leads to improved yields and reduced formation of impurities.

Photochemical Methodologies

Photochemical synthesis has gained increasing attention for the preparation of heterocyclic compounds due to its mild reaction conditions and excellent selectivity profiles [14]. For pyridazine derivatives, photochemical valence isomerization and radical-initiated processes have shown promise for introducing chlorine substituents under ambient conditions.

These methodologies typically employ ultraviolet light to activate specific functional groups, leading to selective bond formation or cleavage reactions. The operational simplicity and compatibility with diverse functional groups make photochemical approaches particularly attractive for complex synthetic targets [14].

Optimization Strategies

The optimization of synthetic routes for 5-Chloropyridazin-4-ol requires systematic investigation of multiple parameters including temperature, solvent selection, catalyst loading, reaction time, and atmospheric conditions. Modern optimization approaches employ design of experiments methodologies to efficiently explore the multidimensional parameter space [10] [15].

Temperature Optimization

Temperature control represents a critical factor in achieving optimal yields and selectivities. Traditional approaches often required elevated temperatures (80-150°C) for reasonable reaction rates, leading to potential decomposition and side product formation [3] . Modern optimization strategies have identified temperature profiles that maximize desired product formation while minimizing unwanted transformations.

For chlorination reactions, maintaining temperatures below 80°C has proven optimal for balancing reaction rate with selectivity [4] [5]. Lower temperatures (0-25°C) are particularly beneficial during the initial stages of chlorination to prevent over-chlorination and maintain regioselectivity. Subsequent warming to moderate temperatures (40-60°C) can be employed to drive reactions to completion.

Solvent Selection and Green Alternatives

The choice of reaction solvent significantly impacts both reaction efficiency and environmental sustainability. Traditional chlorination reactions typically employed halogenated solvents such as dichloromethane or chloroform, which present environmental and safety concerns [4] [5].

Modern approaches have explored green solvent alternatives including bio-based solvents like Cyrene, ionic liquids, and water-based systems [15] [10]. These alternative solvents often provide comparable or superior reaction performance while dramatically reducing environmental impact. The selection of appropriate green solvents requires consideration of substrate solubility, reaction mechanism, and product isolation requirements.

Catalyst Optimization

The development of efficient catalytic systems has enabled significant improvements in reaction efficiency and selectivity. Lewis acid catalysts such as aluminum chloride and titanium tetrachloride have demonstrated excellent performance for promoting chlorination reactions under mild conditions [2] [8].

Optimization of catalyst loading typically involves balancing catalytic efficiency with economic considerations. Loadings of 1-10 mol% often provide optimal performance, representing a significant improvement over traditional stoichiometric approaches [8]. The use of solid-supported catalysts has further enhanced the sustainability profile by enabling catalyst recovery and reuse.

Scale-up Considerations

The transition from laboratory-scale synthesis to industrial production of 5-Chloropyridazin-4-ol requires careful consideration of heat transfer, mass transfer, safety, economic, and environmental factors. Each of these aspects presents unique challenges that must be addressed through appropriate process design and engineering solutions [3] [13].

Heat Transfer Management

Many synthetic routes for 5-Chloropyridazin-4-ol involve exothermic reactions that require careful thermal management to maintain reaction control and product quality. Laboratory-scale reactions benefit from efficient cooling through standard laboratory equipment, but industrial-scale processes require sophisticated heat exchange systems [13].

Continuous flow reactors offer superior heat transfer characteristics compared to traditional batch reactors, enabling better temperature control and safer operation at larger scales [13]. The enhanced surface-to-volume ratio in flow systems facilitates more efficient heat removal, reducing the risk of thermal runaway reactions.

Mass Transfer Optimization

Effective mixing and mass transfer become increasingly challenging as reaction scale increases. Laboratory-scale reactions typically achieve adequate mixing through standard magnetic stirring, but industrial processes require mechanical agitation systems designed for specific reactor geometries and fluid properties [13].

High-efficiency mixing systems such as static mixers and microreactors can provide superior mass transfer performance while reducing energy consumption. These systems are particularly beneficial for heterogeneous reactions involving multiple phases or for reactions requiring rapid mixing to achieve optimal selectivity [13].

Safety Considerations

The scale-up of chemical processes involving toxic or hazardous reagents requires implementation of comprehensive safety protocols and specialized equipment. Traditional chlorination reactions employ reagents such as thionyl chloride and phosphorus oxychloride, which release hydrogen chloride gas and require appropriate containment and neutralization systems [3] [4].

Automated handling systems can reduce direct human exposure to hazardous materials while improving process consistency and reliability. The implementation of continuous monitoring systems for temperature, pressure, and gas evolution provides early warning of potential safety issues [13].

Economic Optimization

Industrial-scale production must balance product quality with economic viability through optimization of raw material costs, energy consumption, and waste management. Process intensification techniques such as reactive distillation and combined reaction-separation processes can significantly reduce capital and operating costs [13].

The selection of appropriate raw materials and suppliers becomes critical at industrial scale, where small differences in material costs can have significant economic impact. Long-term supply agreements and strategic partnerships with key suppliers help ensure reliable access to essential materials [3].

Green Chemistry Perspectives

The application of green chemistry principles to the synthesis of 5-Chloropyridazin-4-ol has led to significant improvements in environmental sustainability while often enhancing synthetic efficiency. These principles encompass atom economy optimization, waste minimization, renewable feedstock utilization, and energy efficiency enhancement [10] [15] [16].

Atom Economy Enhancement

Traditional synthetic approaches often suffer from poor atom economy due to the formation of stoichiometric quantities of inorganic waste products such as hydrogen chloride and metal salts [3] [4]. Modern green chemistry approaches have focused on developing catalytic processes that minimize waste formation while maximizing the incorporation of starting materials into the final product.

The development of catalytic chlorination systems using molecular chlorine or alternative chlorine sources has demonstrated improved atom economy compared to traditional approaches using chlorinating agents like thionyl chloride [8]. These systems typically achieve atom economies of 80-95% compared to 65-75% for traditional methods.

Renewable Feedstock Integration

The utilization of renewable feedstocks represents a key strategy for improving the sustainability profile of synthetic processes. Bio-based starting materials such as furan derivatives and renewable alcohols have shown promise as alternatives to petroleum-derived precursors [10] [16].

The development of synthetic routes based on renewable feedstocks often requires innovative approaches to overcome differences in reactivity and selectivity compared to traditional starting materials. However, successful implementation can provide significant environmental benefits while potentially offering economic advantages through reduced dependence on volatile petroleum markets [16].

Energy Efficiency Optimization

Traditional synthetic approaches often require high temperatures and extended reaction times, leading to significant energy consumption. Modern green chemistry approaches have focused on developing processes that operate under milder conditions while maintaining or improving synthetic efficiency [10] [15].

Microwave-assisted synthesis represents one successful approach to energy efficiency optimization, providing rapid heating and reduced energy consumption compared to conventional thermal heating [11] [12]. Similarly, photochemical approaches can operate at ambient temperatures while providing excellent selectivity profiles [14].

Waste Minimization Strategies

The implementation of comprehensive waste minimization strategies encompasses both the development of more efficient synthetic routes and the design of effective waste treatment and recovery systems. Modern approaches focus on minimizing waste generation at the source while developing efficient recycling and recovery processes for unavoidable waste streams [15] [16].

Solvent recovery and recycling systems have demonstrated significant economic and environmental benefits for large-scale processes. The implementation of closed-loop systems where recovered solvents are purified and reused can reduce both raw material costs and waste disposal expenses [15].

XLogP3

0.7

Wikipedia

5-Chloropyridazin-4(1H)-one

Dates

Last modified: 08-15-2023

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